1,7-Phenanthroline
Overview
Description
1,7-Phenanthroline is known for its rigidity, planarity, aromaticity, basicity, and chelating capability, making it a versatile starting material in various branches of chemistry, including synthetic organic, inorganic, and supramolecular chemistry (Accorsi et al., 2009).
Synthesis Analysis
1,7-Phenanthroline derivatives are synthesized through various methods. For example, novel fluorine-containing 1,7-phenanthrolines have been synthesized using a pyridine-ring formation reaction of N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine with different nucleophiles (Shibata et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,7-phenanthroline has been studied extensively. For instance, 4,7-phenanthroline was found to possess pseudo-C2v point symmetry but lacks crystallographic mirror symmetry (Bond et al., 2001).
Chemical Reactions and Properties
1,7-Phenanthroline is a classic ligand in coordination chemistry and exhibits versatility in metal ion binding. Its complexes are known for intense luminescence and DNA intercalative properties (Bencini & Lippolis, 2010).
Physical Properties Analysis
The physical properties of 1,7-phenanthroline derivatives have been characterized by various techniques. For example, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their derivatives were developed, and their properties were characterized using techniques like MS, HRMS, GC-MS, and electronic absorption spectroscopy (Nycz et al., 2019).
Chemical Properties Analysis
1,7-Phenanthroline-based compounds have been used in catalytic studies and have shown good catalytic activity. For instance, a domino copper-catalyzed coupling-cyclization reaction using 1,10-phenanthroline derivatized on polystyrene/divinylbenzene supports illustrated its applicability in catalysis (Slough et al., 2004).
Scientific Research Applications
Cyclization/Hydrosilylation Catalyst : A 1:1 mixture of 1,7-Phenanthroline and a cationic platinum phenanthroline complex is used to catalyze the cyclization/hydrosilylation of functionalized 1,6- and 1,7-diynes. This process results in the formation of silylated 1,2-dialkylidenecycloalkanes (Madine, Wang, & Widenhoefer, 2000).
Synthesis of Molecular Switches : 1,10-Phenanthroline serves as a versatile ligand with applications across chemistry, biology, and material science. Its synthesis allows for the chemical grafting of molecular switches, particularly in spin-crossover complexes (Mörtel et al., 2020).
Stimulating Chlorophyll Synthesis : 1,7-phenanthroline stimulates the conversion of protochlorophyllide to chlorophyllide b in Chlamydomonas reinhardtii y-1 cells, indicating its role in chlorophyll synthesis (Bednarik & Hoober, 1985).
Development of Chemosensors and Intercalating Agents : This compound is a building block for the construction of ligands for molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
UV-Vis-NIR Luminescent Organic Derivatives : 1,10-phenanthroline is a versatile material for the design of UV-Vis-NIR luminescent organic derivatives and coordination compounds, demonstrating its application in synthetic organic, inorganic, and supramolecular chemistry (Accorsi et al., 2009).
Applications in DNA Recognition and Interaction : 1,10-Phenanthroline complexes are used extensively in coordination chemistry, industries, and medicine, especially in the context of DNA recognition and interaction (Semire, Olandipo, & Adeoye, 2009).
Chemosensing of Cations and Anions : As a ligand, 1,10-phenanthroline acts as a chemosensor for both cations and anions, providing tools for sensing these ions in environmental and biological systems (Alreja & Kaur, 2016).
Drug-Metabolizing Enzyme Induction : 1,7-phenanthroline induces hepatic and renal drug-metabolizing enzymes, which may affect the disposition of xenobiotics (Wang et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1,7-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOMUDCMCEDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870492 | |
Record name | 1,7-Phenanthroline | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [MSDSonline] | |
Record name | 1,7-Phenanthroline | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
Record name | 1,7-Phenanthroline | |
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Product Name |
1,7-Phenanthroline | |
CAS RN |
230-46-6, 12678-01-2 | |
Record name | 1,7-Phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |
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Record name | 1,7-Phenanthroline | |
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Record name | Phenanthroline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |
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Record name | 230-46-6 | |
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Record name | 1,7-Phenanthroline | |
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Record name | 230-46-6 | |
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Record name | 1,7-PHENANTHROLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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